molecular formula C19H29NO B4038963 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B4038963
M. Wt: 287.4 g/mol
InChI Key: BUOCNZRWTVUHKZ-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a cyclohexenyl group

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Hydrogenation: To reduce any unsaturated bonds.

    Purification Techniques: Such as recrystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the adamantane core or the cyclohexenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclohex-1-en-1-yl)ethyl]adamantane-1-carboxamide stands out due to its adamantane core, which imparts unique steric and electronic properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h4,15-17H,1-3,5-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOCNZRWTVUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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